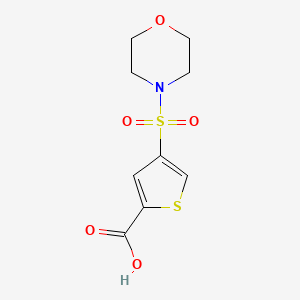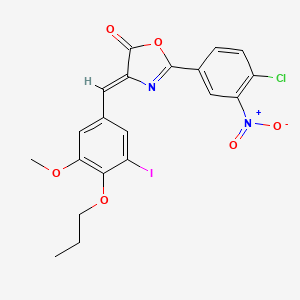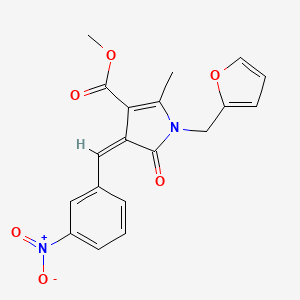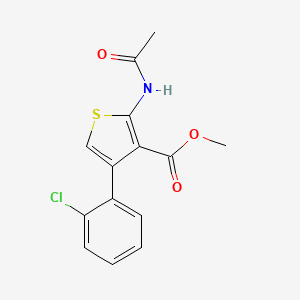
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid
説明
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid, also known as MTSEA, is an organic compound that is widely used in scientific research. It is a sulfhydryl-reactive compound that can modify proteins and other biomolecules, making it a valuable tool for studying the structure and function of biological systems.
作用機序
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid reacts with sulfhydryl groups on proteins and other biomolecules, forming a covalent bond between the this compound molecule and the target molecule. This modification can alter the function of the target molecule, allowing researchers to study the effects of specific modifications on biological processes.
Biochemical and Physiological Effects:
This compound can have a wide range of biochemical and physiological effects, depending on the target molecule and the specific modification made. It can alter the activity of enzymes, ion channels, and other proteins involved in biological processes. This compound has also been shown to affect the function of cellular membranes and to induce apoptosis in some cell types.
実験室実験の利点と制限
One of the main advantages of 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid is its specificity for sulfhydryl groups, which allows researchers to target specific proteins and other biomolecules. This compound is also relatively easy to use and can be applied to a wide range of experimental systems. However, this compound can have off-target effects and can be toxic to cells at high concentrations. It is also important to note that the modifications made by this compound are irreversible, which can limit its use in some experiments.
将来の方向性
There are many potential future directions for research involving 4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid. One area of interest is the development of new derivatives of this compound that can target specific types of sulfhydryl groups or that have different chemical properties. Another area of interest is the use of this compound in combination with other experimental techniques, such as mass spectrometry or fluorescence microscopy, to study the effects of specific modifications on protein structure and function. Finally, there is potential for the use of this compound in therapeutic applications, such as the development of drugs that target specific proteins involved in disease processes.
科学的研究の応用
4-(4-morpholinylsulfonyl)-2-thiophenecarboxylic acid is widely used in scientific research as a tool for studying the structure and function of biological systems. It can be used to modify proteins and other biomolecules, allowing researchers to study the effects of specific modifications on their function. This compound has been used to study ion channels, enzymes, and other proteins involved in a wide range of biological processes.
特性
IUPAC Name |
4-morpholin-4-ylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c11-9(12)8-5-7(6-16-8)17(13,14)10-1-3-15-4-2-10/h5-6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTENZEKJDNIZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4856859.png)
![1-(3-chlorophenyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4856865.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4856872.png)


![5-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856883.png)
![4-benzyl-1-[(3,4-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B4856893.png)


![5-[(2,6-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4856908.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B4856914.png)
![3-({[2-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B4856915.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4856930.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4856941.png)